"Propargite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

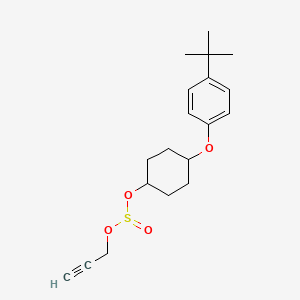

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O4S |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

[4-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite |

InChI |

InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-12-10-17(11-13-18)22-16-8-6-15(7-9-16)19(2,3)4/h1,6-9,17-18H,10-14H2,2-4H3 |

InChI Key |

QVFAWHJZSUFOMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCC(CC2)OS(=O)OCC#C |

Origin of Product |

United States |

Foundational & Exploratory

Propargite chemical structure and properties

An In-depth Technical Guide on Propargite (B33192): Chemical Structure, Properties, and Experimental Protocols

Executive Summary

Propargite is a non-systemic, sulfite (B76179) ester acaricide utilized for the control of phytophagous mites across a wide range of agricultural crops.[1][2] Its primary mode of action involves the disruption of cellular respiration through the inhibition of mitochondrial ATP synthase.[1][3] This document provides a comprehensive technical overview of propargite, detailing its chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols for its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Physicochemical Properties

Propargite is an organic compound with the IUPAC name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate.[4][5] It is characterized as a dark amber or brownish-yellow, oily, viscous liquid.[4][6][7] While practically insoluble in water, it is miscible with many organic solvents such as acetone, benzene, and ethanol.[7][8]

Table 1: Physicochemical Properties of Propargite

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate | [4] |

| Synonyms | Omite, Comite, BPPS, Cyclosulfyne | [4][6] |

| CAS Number | 2312-35-8 | [4][9] |

| Chemical Formula | C₁₉H₂₆O₄S | [3][6][9] |

| Molecular Weight | 350.47 g/mol | [4][10] |

| Appearance | Dark amber, viscous liquid | [4] |

| Density | 1.10 g/cm³ | [4] |

| Water Solubility | 0.5 - 10.5 mg/L (ppm) at 25°C | [4][6] |

| Melting Point | <25 °C | [11] |

| Flash Point | 71 °C (Closed Cup) | [11] |

| Vapor Pressure | 0.006 mPa at 25°C | [12] |

| LogP (Octanol-Water Partition Coefficient) | 5.7 | [11] |

Mode of Action: Inhibition of Mitochondrial ATP Synthase

The primary mechanism of action for propargite is the inhibition of mitochondrial F₁F₀-ATP synthase (Complex V), a critical enzyme in the electron transport chain responsible for producing ATP.[1][3][13] By disrupting this enzyme, propargite halts oxidative phosphorylation, leading to a severe depletion of cellular ATP.[1][2] This energy crisis results in the cessation of vital cellular processes, causing paralysis and ultimately the death of the mite.[2]

Caption: Propargite inhibits mitochondrial ATP synthase, blocking ATP production.

Toxicological Profile

Propargite exhibits low to moderate acute oral toxicity but is a severe eye and skin irritant.[8][12][14] It is classified as a potential carcinogen (Group B2) based on the appearance of intestinal tumors in animal studies.[6] Propargite is highly toxic to aquatic organisms like fish and zooplankton.[4]

Table 2: Toxicological Data for Propargite

| Parameter | Value | Species | Source(s) |

| Oral LD₅₀ | 1480 mg/kg | Rat | [11] |

| Dermal LD₅₀ | 250 mg/kg | Rat | [12] |

| Inhalation LC₅₀ (4h) | 0.89 mg/L | Rat | [12] |

| Eye Irritation | Severe | Rabbit | [12] |

| Skin Irritation | Severe Irritant | Rabbit | [8] |

| Carcinogenicity | Group B2 (Probable Human Carcinogen) | - | [6] |

| Acceptable Daily Intake (ADI) | 0.007 mg/L | Human (Drinking Water) | [14] |

| Aquatic Toxicity (96h LC₅₀) | 0.031 ppm | Bluegill Sunfish | [15] |

Experimental Protocols

Synthesis of Propargite

The industrial synthesis of propargite is a multi-step process that begins with the reaction of 4-tert-butylphenol (B1678320) and epoxycyclohexane.[3][16] The resulting intermediate is then reacted with a sulfur-containing compound like sulfuryl chloride, followed by a final condensation reaction with propargyl alcohol to yield propargite.[16][17]

Caption: Laboratory synthesis workflow for propargite.

Detailed Protocol for Synthesis:

-

Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol: In a flask, dissolve 4-tert-butylphenol and a molar excess of epoxycyclohexane in a solvent like toluene.[16] Add a catalytic amount of a base (e.g., potassium hydroxide) and heat the mixture for several hours (e.g., at 105-108°C for 8 hours).[16] After the reaction, remove the excess epoxycyclohexane to yield the intermediate.[16]

-

Preparation of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate: Cool the intermediate in an ice-water bath and add sulfuryl chloride in batches while stirring.[16] Allow the reaction to proceed for several hours at a low temperature.[16]

-

Synthesis of Crude Propargite: In a separate flask, combine propargyl alcohol and a base such as triethylamine (B128534) in toluene, and cool the mixture to 0°C.[16] Slowly add the 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate intermediate to this mixture, maintaining a low temperature (4-8°C) for several hours.[16] After the reaction is complete, neutralize the mixture and wash it multiple times with water until the pH is neutral.[16] Finally, remove the solvent under vacuum to obtain crude propargite oil.[7][16]

Analytical Methods

Propargite residues in various matrices like soil, water, and biological tissues can be quantified using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[18][19][20]

Caption: General workflow for the analysis of propargite residues.

Example Experimental Protocol: GC Analysis in Soil [18]

-

Extraction: A soil sample is extracted with a mixture of chloroform (B151607) and acetone.[18]

-

Partitioning: The extract is transferred to a separatory funnel, and chloroform is added to partition the analytes from the aqueous phase. The organic (lower) layer is collected.[18]

-

Concentration: The solvent is removed by evaporation using a rotary evaporator and a steam bath.[18]

-

Reconstitution: The residue is redissolved in hexane for analysis.[18]

-

GC Analysis: The sample is injected into a Gas Chromatograph equipped with a flame photometric detector (FPD) operating in sulfur mode for selective detection of the sulfur-containing propargite molecule.[18]

Example Experimental Protocol: HPLC Analysis [19]

-

Standard and Sample Preparation: A standard solution is prepared by accurately weighing propargite and an internal standard (e.g., Naphthalene) and dissolving them in acetonitrile. The sample is prepared similarly by weighing the technical grade material.[19]

-

Chromatographic Conditions:

-

Quantification: The concentration of propargite in the sample is determined by comparing its peak area to that of the internal standard and the standard solution.[19]

Metabolism and Environmental Fate

In animals, propargite is partially absorbed from the gastrointestinal tract and is extensively metabolized before being excreted in both urine and feces.[14] In plants, propargite is primarily a surface residue with little evidence of translocation, and the parent compound is the main residue component.[21] The rate of hydrolysis of propargite in the environment is pH-dependent, with degradation being faster under alkaline conditions.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. Propargite: A Selective Acaricide for Mite Control [jindunchemical.com]

- 3. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]

- 4. Propargite - Wikipedia [en.wikipedia.org]

- 5. Propargite TC - HEBEN [hb-p.com]

- 6. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Propargite [webbook.nist.gov]

- 10. hpc-standards.com [hpc-standards.com]

- 11. 2312-35-8 CAS MSDS (Propargite) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 12. indofil.com [indofil.com]

- 13. irac-online.org [irac-online.org]

- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. CN1830253A - Manufacturing method of high content propargite - Google Patents [patents.google.com]

- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 19. ppqs.gov.in [ppqs.gov.in]

- 20. researchgate.net [researchgate.net]

- 21. 532. Propargite (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 22. fao.org [fao.org]

Propargite's Mechanism of Action in Mites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propargite (B33192) is a non-systemic, sulfite (B76179) ester acaricide used for controlling phytophagous mites.[1][2] Its primary mode of action is the disruption of cellular energy metabolism.[3][4] Propargite specifically targets and inhibits the mitochondrial F₁F₀-ATP synthase (Complex V), a critical enzyme in the oxidative phosphorylation pathway.[1][5][6][7] This inhibition blocks the synthesis of adenosine (B11128) triphosphate (ATP), leading to a rapid cessation of feeding, paralysis, and eventual death of the mite.[1][3] Resistance to propargite in mite populations is primarily associated with enhanced metabolic detoxification, involving enzymes such as Cytochrome P450 monooxygenases and esterases.[1] This guide provides a detailed overview of propargite's core mechanism, associated quantitative data, relevant experimental protocols, and the biochemical basis of resistance.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary molecular target of propargite in mites is the mitochondrial F₁F₀-ATP synthase, also known as Complex V of the electron transport chain.[1][6] This enzyme is essential for cellular energy production, as it utilizes the proton motive force generated by the electron transport chain to synthesize ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[1]

Propargite functions as a potent inhibitor of this enzyme, disrupting the process of oxidative phosphorylation.[1][7] The blockage of ATP synthase halts the primary pathway for ATP production, leading to a severe energy deficit within the mite's cells.[1][4] This energy depletion disrupts all energy-dependent cellular processes, including feeding, movement, and reproduction. The resulting physiological effects manifest as a rapid knockdown of the mite population, paralysis, and death, typically occurring within 48 to 96 hours of exposure.[1][3] The Insecticide Resistance Action Committee (IRAC) classifies propargite in group 12C, which comprises inhibitors of mitochondrial ATP synthase.[1][5] While the inhibitory action is well-established, the precise binding site of propargite on the mite ATP synthase complex has not been fully elucidated in publicly available literature.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propargite: A Selective Acaricide for Mite Control [jindunchemical.com]

- 4. How Propargite Controls Mite Infestations for Healthy Crops [jindunchemical.com]

- 5. Propargite - Wikipedia [en.wikipedia.org]

- 6. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]

- 7. jcp.modares.ac.ir [jcp.modares.ac.ir]

An In-depth Technical Guide to the Synthesis and Manufacturing of Propargite

For Researchers, Scientists, and Drug Development Professionals

Propargite (B33192), a widely utilized acaricide, is a sulfite (B76179) ester with the chemical name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, including detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Pathway

The industrial synthesis of Propargite is a multi-step process that begins with the formation of an ether linkage, followed by sulfinylation and subsequent condensation with propargyl alcohol. The overall process is efficient, with high yields and purity achievable under controlled conditions.

Chemical and Physical Properties

Propargite is a dark amber, viscous liquid with a characteristic sulfurous odor.[1][2] It is practically insoluble in water but miscible with many organic solvents such as acetone, ethanol, benzene, and toluene (B28343).[1]

Table 1: Physical and Chemical Properties of Propargite

| Property | Value |

| Molecular Formula | C₁₉H₂₆O₄S[1] |

| IUPAC Name | [2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite[1] |

| Physical State | Viscous liquid[1] |

| Color | Dark amber / Brownish-yellow[1] |

| Water Solubility | ~0.5 - 1.9 ppm at 25°C[1] |

| Stability | Stable under normal storage conditions; slowly reacts with water.[1][3] |

Detailed Synthesis and Manufacturing Process

The synthesis of Propargite can be broken down into three primary stages, each with specific reaction conditions and protocols to ensure optimal yield and purity.

Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol

The initial step involves the formation of an ether bond through the reaction of 4-tert-butylphenol (B1678320) with 1,2-epoxycyclohexane.[4][5][6] This reaction is typically catalyzed by a base.[6]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 4-tert-butylphenol (1.00g, 6.66mmol) and 1,2-epoxy-4-vinylcyclohexane (B86537) (1.00g, 8.00mmol) in toluene.[7]

-

Add a catalytic amount of potassium hydroxide (B78521) (75mg, 1.33mmol).[7]

-

Heat the mixture to 105°C and stir for 18 hours.[7]

-

After cooling to room temperature, add toluene (20ml) and wash the organic layer three times with a 5% sodium hydroxide solution (60ml total).[7]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the intermediate product, 2-(4-tert-butylphenoxy)cyclohexanol. A yield of 90.3% as a white solid has been reported using a similar method with sodium hydroxide.[7]

Step 2: Synthesis of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfinate

The intermediate alcohol is then reacted with thionyl chloride (SOCl₂) to form the corresponding chlorosulfinate.[4][8]

Experimental Protocol:

-

In a four-neck flask, dissolve 100g (0.40mol) of 2-(4-tert-butylphenoxy)cyclohexanol in 140mL of toluene.[6]

-

Cool the solution in an ice-water bath.[6]

-

Add 54.7g (0.46mol) of sulfuryl chloride (a similar chlorinating agent to thionyl chloride) in batches while maintaining the low temperature.[6]

-

Stir the reaction mixture for 4.5 hours and then let it stand at a low temperature for 15 hours.[6]

-

Add 35ml of dichloromethane (B109758) and remove excess sulfuryl chloride under vacuum with nitrogen bubbling at 24-28°C to obtain 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate (B8482658) as a golden-yellow liquid.[6]

Step 3: Synthesis of Propargite

The final step is the condensation of the chlorosulfinate intermediate with propargyl alcohol in the presence of a base, such as triethylamine, to yield Propargite.[4][5]

Experimental Protocol:

-

In a four-neck flask, combine 40mL of toluene, 25g of triethylamine, and 11.3g (0.20mol) of propargyl alcohol.[6]

-

Evacuate the flask and fill it with nitrogen, then cool the mixture to 0°C.[6]

-

Slowly add 60.0g of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate over 1.5 hours, maintaining the temperature between 4-8°C for 3 hours.[6]

-

Neutralize the reaction mixture with dilute acetic acid and triethylamine.[6]

-

Wash the mixture with water three times until the pH is neutral.[6]

-

Remove the solvent (toluene) under vacuum to obtain crude Propargite as a golden-yellow viscous liquid.[6] The total yield can reach 82-93% with a purity of over 92%.[1]

Process Visualization

The following diagrams illustrate the chemical synthesis pathway and the overall manufacturing workflow for Propargite.

Caption: Chemical synthesis pathway of Propargite.

Caption: Overall manufacturing workflow for Propargite.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of Propargite, providing a clear comparison of key process parameters.

Table 2: Summary of Quantitative Data for Propargite Synthesis

| Parameter | Value/Range | Reference |

| Overall Yield | 82 - 93% | [1] |

| Purity of Crude Product | > 92% | [1][6] |

| Step 1: Etherification | ||

| Reactant Molar Ratio (4-tert-butylphenol : 1,2-epoxycyclohexane) | 1 : 1.2 | [7] |

| Catalyst Loading (Potassium Hydroxide) | ~20 mol% relative to 4-tert-butylphenol | [7] |

| Reaction Temperature | 105 °C | [7] |

| Reaction Time | 18 hours | [7] |

| Yield | 90.3% (for a similar method) | [7] |

| Step 2: Chlorosulfination | ||

| Reactant Molar Ratio (Intermediate 1 : Sulfuryl Chloride) | 1 : 1.15 | [6] |

| Reaction Temperature | 0 - 5 °C | [6] |

| Reaction Time | 4.5 hours + 15 hours standing | [6] |

| Step 3: Condensation | ||

| Reactant Molar Ratio (Intermediate 2 : Propargyl Alcohol : Triethylamine) | 1 : 1.1 : 1.1 | [8] |

| Reaction Temperature | 0 - 8 °C | [6][8] |

| Reaction Time | 1.5 hours (addition) + 3-4 hours | [6][8] |

Conclusion

The synthesis of Propargite is a well-established industrial process with clearly defined steps and reaction conditions. By carefully controlling parameters such as temperature, reactant ratios, and purification methods, high yields of pure Propargite can be consistently achieved. This guide provides a foundational understanding of the core chemistry and process flow for researchers and professionals involved in the development and manufacturing of this important acaricide.

References

- 1. benchchem.com [benchchem.com]

- 2. indofil.com [indofil.com]

- 3. PROPARGITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]

- 6. Page loading... [guidechem.com]

- 7. Propargite hapten and synthesis method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN1830253A - Manufacturing method of high content propargite - Google Patents [patents.google.com]

Propargite: A Technical Guide to its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propargite, a sulfite (B76179) ester acaricide, has been a significant tool in mite management for several decades. Developed and introduced by Uniroyal Chemical, its unique mode of action as a mitochondrial ATP synthase inhibitor provided a valuable new weapon against a range of phytophagous mites. This technical guide provides an in-depth exploration of the discovery, developmental history, chemical synthesis, mode of action, and toxicological profile of Propargite. Detailed experimental protocols for its synthesis and analysis are provided, along with a comprehensive summary of its chemical and toxicological properties.

Discovery and Developmental History

Propargite, chemically known as 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite, was first synthesized and developed by Uniroyal Chemical Company. The initial patent for Propargite was filed in 1966, and it was first registered for use in the United States in 1969.[1][2][3] Marketed under trade names such as Omite® and Comite®, it became a widely used acaricide for controlling mite populations on a variety of agricultural crops, including cotton, fruits, vegetables, and ornamentals.[1][2][3]

The development of Propargite was significant as it provided an alternative to existing acaricides, some of which were facing issues of mite resistance. Propargite's novel mode of action made it effective against mites that had developed resistance to other chemical classes. Over the years, various formulations have been developed, including emulsifiable concentrates (ECs), wettable powders (WPs), and dusts, to suit different application needs.[1][4][5]

Chemical and Physical Properties

Propargite is a viscous liquid, dark amber in color, with a faint solvent-like odor. It is practically insoluble in water but miscible with many organic solvents.

| Property | Value | Source |

| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate | [6] |

| CAS Number | 2312-35-8 | [3] |

| Molecular Formula | C₁₉H₂₆O₄S | [6] |

| Molecular Weight | 350.47 g/mol | [6] |

| Physical State | Viscous liquid | [6] |

| Color | Dark amber / Brownish-yellow | [6] |

| Water Solubility | ~0.5 - 1.9 ppm at 25°C | [6] |

| Stability | Stable under normal storage conditions; slowly reacts with water. | [6] |

| Vapor Pressure | 0.0102 (air = 1) |

Synthesis of Propargite

The industrial synthesis of Propargite is a multi-step process that begins with the reaction of 4-tert-butylphenol (B1678320) with cyclohexene (B86901) oxide. This is followed by reaction with a sulfur-containing compound and finally with propargyl alcohol.[6][7]

Experimental Protocol for Laboratory Synthesis

This protocol is a composite of methodologies described in the literature.[6][8]

Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol

-

In a 250mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 100g (0.66 mol) of 4-tert-butylphenol and 75.9g (0.77 mol) of epoxycyclohexane.

-

Heat the mixture until the solids dissolve.

-

Add 0.07 mol of potassium hydroxide (B78521) and 6 mL of toluene (B28343).

-

Maintain the reaction temperature at 105-108°C for 8 hours.

-

After the reaction is complete, remove the excess epoxycyclohexane and toluene by vacuum distillation to obtain 2-(4-tert-butylphenoxy)cyclohexanol as a white solid.

Step 2: Synthesis of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate (B8482658)

-

In a 500mL four-neck flask, add 140 mL of toluene and 54.7g (0.46 mol) of sulfuryl chloride.

-

Cool the mixture in an ice-water bath.

-

Add 100g (0.40 mol) of the intermediate from Step 1 in batches while stirring.

-

Continue stirring and reacting for 4.5 hours at low temperature.

-

Allow the mixture to stand at low temperature for 15 hours.

-

Add 35 mL of dichloromethane (B109758) and remove the excess sulfuryl chloride under vacuum with nitrogen bubbling at 24-28°C to obtain a golden-yellow liquid of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate.[8]

Step 3: Synthesis of Propargite (crude)

-

In a 250mL four-neck flask, add 40 mL of toluene, 25g of triethylamine, and 11.3g (0.20 mol) of propargyl alcohol.

-

Evacuate the flask and fill it with nitrogen.

-

Cool the mixture to 0°C with stirring.

-

Begin dripping in 60.0g of the chlorosulfate intermediate from Step 2, completing the addition over 1.5 hours while maintaining the temperature between 4-8°C.

-

Continue the reaction for 3 hours at this temperature.

-

Neutralize the mixture with dilute acetic acid and triethylamine.

-

Wash the mixture with water three times until the pH is neutral.[8]

-

Remove the toluene under vacuum to obtain crude Propargite as a golden-yellow viscous liquid with a purity of >92%.[8]

Caption: Synthesis pathway of Propargite.

Mode of Action: Inhibition of Mitochondrial ATP Synthase

Propargite's primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V) in mites.[7][9] This enzyme is crucial for cellular energy production, as it synthesizes adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) using the proton gradient generated by the electron transport chain. By inhibiting ATP synthase, Propargite disrupts the production of ATP, leading to a rapid depletion of cellular energy. This results in the cessation of vital functions such as feeding and movement, ultimately causing paralysis and death of the mite.[9] Propargite is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 12C acaricide.

Caption: Propargite's mode of action on mite mitochondrial ATP synthase.

Toxicology Profile

Propargite exhibits low to moderate acute toxicity to mammals via oral and dermal routes of exposure. However, it is a severe eye and skin irritant.[3]

| Toxicity Study | Species | Result | Source |

| Acute Oral LD₅₀ | Rat | 2200 - 2800 mg/kg | [3][10] |

| Acute Dermal LD₅₀ | Rabbit | >4000 mg/kg | [10] |

| Acute Inhalation LC₅₀ | Rat | >0.05 mg/L (4h) | [10] |

| Primary Eye Irritation | Rabbit | Severe Irritant | [3] |

| Primary Skin Irritation | Rabbit | Severe Irritant | [3] |

| Avian Acute Oral LD₅₀ | Mallard Duck | >4640 mg/kg | |

| Fish LC₅₀ (96h) | Rainbow Trout | 0.043 mg/L | [10] |

| Aquatic Invertebrate LC₅₀ (48h) | Daphnia magna | 0.014 mg/L | [10] |

Propargite is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) based on the occurrence of intestinal tumors in rats in a two-year feeding study.[2]

Metabolism

In mammals, Propargite is metabolized through hydrolysis of the sulfite ester linkage and subsequent hydroxylation of the tert-butyl side chain. The primary metabolites are more polar than the parent compound and are readily excreted. Studies in rats have shown that the major routes of elimination are through urine and feces.[11][12] The metabolic pathway involves the hydrolysis of the propynyl (B12738560) sulfite side chain, followed by oxidation of the tert-butyl moiety and hydroxylation of the cyclohexyl moiety.[12]

Analytical Methods for Residue Analysis

The determination of Propargite residues in environmental and agricultural samples is typically performed using gas chromatography (GC).

Experimental Protocol for Propargite Residue Analysis in Soil

This protocol is based on methods described by the U.S. EPA.[13][14]

1. Extraction

-

Weigh 50g of a soil sample into a flask.

-

Add 100 mL of a 3:1 (v/v) mixture of n-hexane and 2-propanol.

-

Shake for 1 hour on a mechanical shaker.

-

Filter the extract through anhydrous sodium sulfate (B86663) to remove water.

2. Cleanup

-

Concentrate the extract to a small volume using a rotary evaporator.

-

Pass the concentrated extract through a Florisil column for cleanup.

-

Elute the column with a mixture of diethyl ether and hexane.

3. Analysis

-

Analyze the cleaned-up extract by gas chromatography with a flame photometric detector (FPD) in sulfur mode.[13]

-

GC Conditions:

-

Column: DB-1 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)

-

Injector Temperature: 210°C

-

Oven Temperature Program: Initial temperature of 60°C, ramped at 10°C/minute to a final temperature of 295°C.[14]

-

Detector Temperature: 250°C

-

-

Quantify the Propargite concentration by comparing the peak area to that of a known standard.

Caption: Workflow for Propargite residue analysis in soil.

Efficacy and Use

Propargite is effective against a wide range of mite species, including spider mites, red mites, and two-spotted mites.[15] It is used on numerous crops such as cotton, citrus, tea, beans, vegetables, and ornamentals.[15] Application is typically as a foliar spray, and its efficacy is enhanced at temperatures above 20°C.

Experimental Protocol for Mite Bioassay (Leaf-Dip Method)

This protocol is adapted from established methods for assessing acaricide efficacy.[16][17]

-

Preparation of Mite-Infested Leaf Discs:

-

Collect leaves infested with a known species of mites (e.g., Tetranychus urticae).

-

Cut leaf discs (approximately 2-3 cm in diameter) from the infested leaves.

-

Place each disc, adaxial side down, on a water-saturated cotton pad in a Petri dish.

-

-

Preparation of Propargite Solutions:

-

Prepare a stock solution of a commercial Propargite formulation (e.g., 57% EC) in distilled water containing a wetting agent (e.g., 0.01% Triton X-100).

-

Prepare a series of at least five serial dilutions of the stock solution. A control of distilled water with the wetting agent should also be prepared.

-

-

Bioassay:

-

Dip each leaf disc into a corresponding Propargite dilution or the control solution for 5 seconds.

-

Allow the discs to air dry.

-

Transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.

-

Seal the Petri dishes and incubate at a controlled temperature (e.g., 25°C) and photoperiod.

-

-

Mortality Assessment:

-

After 24 to 48 hours, count the number of dead mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

-

Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

-

Conclusion

Propargite has a long and significant history as an effective acaricide. Its discovery by Uniroyal Chemical provided a much-needed tool for mite control with a unique mode of action. Understanding its synthesis, mechanism of action, and toxicological properties is crucial for its continued responsible use and for the development of new, improved acaricides. The detailed protocols provided in this guide offer a practical resource for researchers and scientists working in the field of crop protection and pesticide development.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. fao.org [fao.org]

- 5. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]

- 8. guidechem.com [guidechem.com]

- 9. Propargite Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]

- 10. 418. Propargite (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 11. Toxicological evaluations [inchem.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 14. epa.gov [epa.gov]

- 15. Propargite 570 g/L, 730g/L EC Acaricide – Powerful Mite Control for Crops - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 16. benchchem.com [benchchem.com]

- 17. californiaagriculture.org [californiaagriculture.org]

Propargite CAS number and IUPAC nomenclature

An In-depth Technical Guide to Propargite: CAS Number, IUPAC Nomenclature, and Core Scientific Data

This technical guide provides a comprehensive overview of Propargite, an acaricide used in agriculture. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, analytical methods, and mechanism of action.

Chemical Identification

Propargite is a sulfite (B76179) ester and a terminal acetylenic compound.[1] It is a non-systemic acaricide with primary contact action and some additional effect through inhalation.[2]

-

IUPAC Nomenclature: 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite.[1][2][3] An alternative representation is [2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite.[1]

-

Synonyms: Common trade names and synonyms include Omite, Comite, BPPS, Cyclosulfyne, and Uniroyal D014.[1][3][5]

Physicochemical Properties

Propargite is a brownish-yellow, oily, and viscous liquid.[1][7] It is practically insoluble in water but miscible with many organic solvents like acetone, benzene, and ethanol.[1][8]

| Property | Value | References |

| Physical State | Viscous liquid | [7][8] |

| Color | Dark amber / Brownish-yellow | [1][7][8] |

| Odor | Faint solvent odor | [8] |

| Density | 1.085 - 1.115 g/cm³ at 25°C | [8] |

| Water Solubility | Approximately 0.5 - 10.5 mg/L at 25°C | [1][5][8] |

| Melting Point | <25 °C | [5] |

| Flash Point | 71 °C (closed cup) | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | 5.7 | [5] |

Experimental Protocols

Synthesis of Propargite

The industrial synthesis of Propargite typically involves a multi-step process. A common laboratory-scale synthesis is outlined below.[7][9]

Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol

-

React 4-tert-butylphenol (B1678320) with cyclohexene (B86901) oxide under acidic conditions to form the ether linkage.[9]

-

Alternatively, combine 4-tert-butylphenol and a slight molar excess of epoxycyclohexane in a four-neck flask. Add a catalytic amount of a base.[7]

-

Heat the mixture and then remove the solvent via vacuum distillation to yield the intermediate product, 2-(4-tert-butylphenoxy)cyclohexanol.[7]

Step 2: Sulfonation

-

The intermediate is then esterified with propargyl sulfonyl chloride in the presence of a base such as triethylamine (B128534) or pyridine.[9]

-

This reaction is typically carried out in an organic solvent like dichloromethane (B109758) or toluene (B28343) under controlled temperature and pH.[9]

Step 3: Purification

-

The crude product is purified through distillation or solvent extraction.[9]

Analytical Methods

Several analytical methods are available for the determination of Propargite residues.

Gas Chromatography (GC)

-

Principle: Propargite can be analyzed by GC with a flame photometric detector (FPD) in sulfur mode.[10]

-

Sample Preparation: An extraction with a suitable solvent like chloroform (B151607) is performed, followed by cleanup and solvent evaporation. The final residue is dissolved in hexane (B92381) for GC analysis.[10]

-

A GC-mass spectrometry (GC-MS) method has also been developed for the quantitative analysis of Propargite in liver fractions, using protein precipitation followed by liquid-liquid extraction with hexane.[11]

High-Performance Liquid Chromatography (HPLC)

-

Principle: Propargite is determined by an HPLC system with a UV detector, using an internal standard technique.[12]

-

Chromatographic Conditions:

-

An HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been validated for the determination of Propargite in surface and drinking water.[13]

Mechanism of Action and Toxicology

Propargite's primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V), which disrupts cellular respiration and energy production.[9][14][15] This leads to a halt in the primary pathway for ATP synthesis.[14]

Caption: Propargite inhibits mitochondrial ATP synthase, disrupting ATP production.

Propargite is classified as a probable human carcinogen (Group B2) based on the appearance of intestinal tumors in animal studies.[1][15] It has low acute oral, dermal, and inhalation toxicity but is a severe eye and skin irritant.[8]

| Toxicity Metric | Value | Species | Reference |

| Acute Oral LD50 | 2.2 g/kg | Rat | [8] |

| Acute Dermal LD50 | 3.16 ml/kg | Rabbit | [8] |

| Acute Inhalation LC50 | > 2.5 mg/L | Rat | [8] |

| Aquatic Toxicity (LC50, 96 hr) | 0.031 ppm | Bluegill sunfish | [16] |

References

- 1. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propargite TC - HEBEN [hb-p.com]

- 3. CAS No.2312-35-8,Propargite Suppliers,MSDS download [lookchem.com]

- 4. Propargite [webbook.nist.gov]

- 5. Propargite | 2312-35-8 [chemicalbook.com]

- 6. Propargite PESTANAL , analytical standard, technical mixture 2312-35-8 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. ppqs.gov.in [ppqs.gov.in]

- 13. epa.gov [epa.gov]

- 14. benchchem.com [benchchem.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Propargite's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargite, an organosulfite acaricide, is widely used in agriculture to control mite infestations on various crops. Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production.[1][2][3] While effective against target pests, the non-specific nature of this mechanism raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of Propargite in non-target species, including mammals, birds, aquatic organisms, and bees. It summarizes key toxicological endpoints, details experimental methodologies for toxicity assessment, and illustrates the underlying signaling pathways affected by Propargite exposure. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Mammalian Toxicity

Propargite exhibits low to moderate acute oral and dermal toxicity in mammals.[4] The primary toxicological effects observed are related to local irritation at the site of contact.[5] However, systemic effects, such as reductions in body weight and food consumption, have been noted across various routes of exposure.[5]

Acute and Subchronic Toxicity

Studies in rats have shown that high doses of Propargite can lead to reduced food consumption and body-weight gain.[6] In a 90-day dietary study, the No-Observed-Adverse-Effect-Level (NOAEL) was established based on these effects.[6] Dermal exposure in rabbits has been shown to cause skin irritation, and at higher doses, systemic effects such as changes in hematological and clinical chemistry values have been observed.[5]

Chronic Toxicity and Carcinogenicity

Long-term exposure to Propargite in rats has been associated with reduced body weights and food consumption.[5] The U.S. Environmental Protection Agency (EPA) has classified Propargite as a Group B2, probable human carcinogen, based on the occurrence of rare intestinal tumors in rats in one study.[7] However, other studies in mice and another strain of rats did not show evidence of carcinogenicity.[7] Propargite is not considered to be genotoxic.[4][6]

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits have shown that fetal effects, such as delayed ossification, generally occur at dose levels that also cause maternal toxicity.[5] There is no evidence to suggest that Propargite has a significant impact on reproductive parameters.[4] A two-generation reproduction study in rats identified a NOAEL based on reduced body-weight gain in parental animals and pups.[6][8]

Table 1: Mammalian Toxicity of Propargite

| Species | Exposure Route | Toxicity Endpoint | Value | Reference |

| Rat | Oral | LD50 | 2200 mg/kg | [9] |

| Rabbit | Dermal | LD50 | 3160 mg/kg | [9] |

| Rat | Inhalation | LC50 | >2.5 mg/L | [9] |

| Rat | Dietary (90-day) | NOAEL | 5 mg/kg bw/day | [6] |

| Rat | Dietary (2-year) | NOAEL | 3.8 mg/kg/day | [5] |

| Rabbit | Dermal (21-day) | Systemic NOAEL | 100 mg/kg bw/day | [6] |

| Rat | 2-Generation Reproduction | NOAEL | 4 mg/kg bw/day | [6][8] |

| Rabbit | Developmental | Maternal NOAEL | 2 mg/kg/day | [9] |

| Rabbit | Developmental | Developmental NOAEL | 2 mg/kg/day | [9] |

Avian Toxicity

Propargite is considered to be practically non-toxic to birds on an acute oral basis and slightly toxic on a sub-acute dietary basis.[1]

Acute and Sub-acute Dietary Toxicity

Acute oral toxicity studies with Mallard ducks and Bobwhite quail have demonstrated high LD50 values, indicating low acute toxicity.[9] Similarly, sub-acute dietary studies have shown high LC50 values.[9]

Chronic and Reproductive Toxicity

Chronic exposure studies in birds have indicated potential effects on the bodyweight of the F1 generation.[1]

Table 2: Avian Toxicity of Propargite

| Species | Toxicity Endpoint | Value | Reference |

| Mallard Duck | Acute Oral LD50 | >4640 mg/kg | [9] |

| Bobwhite Quail | Acute Oral LD50 | 3401 mg/kg | [9] |

| Mallard Duck | 5-day Dietary LC50 | >4640 ppm | [9] |

| Bobwhite Quail | 5-day Dietary LC50 | >4640 ppm | [9] |

Aquatic Toxicity

Propargite is classified as highly to very highly toxic to freshwater and estuarine/marine fish and aquatic invertebrates.[1] It is considered practically non-toxic to aquatic plants.[1]

Fish Toxicity

Acute toxicity studies have shown low LC50 values for both coldwater and warmwater fish species, indicating high toxicity.[9] Chronic exposure can lead to reductions in survival and wet weight in freshwater fish.[1]

Aquatic Invertebrate Toxicity

Propargite is very highly toxic to freshwater aquatic invertebrates.[9] Chronic exposure can result in reduced length and reproductive effects.[1]

Table 3: Aquatic Toxicity of Propargite

| Species | Toxicity Endpoint | Value (µg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 118 | [9][10] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 167 | [9] |

| Daphnia magna | 48-hr EC50 | 92 | [9] |

| Daphnia magna | Chronic (21-day) | NOEC | 9 - 14 |

Honeybee and Other Non-Target Arthropod Toxicity

Propargite is considered practically non-toxic to honeybees on an acute contact basis.[1] However, chronic exposure has been shown to cause significant effects.

Honeybee Toxicity

While the acute contact toxicity is low, 10-day chronic exposure studies have revealed mortality and reduced food consumption in adult worker honeybees.[1]

Table 4: Honeybee Toxicity of Propargite

| Exposure Route | Toxicity Endpoint | Value (µ g/bee ) | Reference |

| Acute Contact | LD50 | >100 | [11] |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments cited in this guide, based on internationally recognized guidelines.

Mammalian Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Principle: This method is designed to assess the acute oral toxicity of a substance using a stepwise procedure with a small number of animals. It aims to identify a dose that causes evident toxicity without causing mortality, allowing for classification of the substance's toxicity.[12][13]

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[12] Animals are fasted prior to dosing.[14][15]

-

Procedure:

-

Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[14][16] The animal is observed for signs of toxicity.

-

Main Study: Groups of animals (typically 5 per group) are dosed at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[12][16] The starting dose is determined by the sighting study.

-

The substance is administered as a single oral dose via gavage.[14]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14][15]

-

A gross necropsy is performed on all animals at the end of the study.[12]

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.

Avian Sub-acute Dietary Toxicity Test (OECD 205)

-

Principle: This test evaluates the toxicity of a substance when administered to birds in their diet over a 5-day period.[17][18]

-

Test Animals: Young, healthy birds from a species such as Mallard duck or Bobwhite quail are used.[19]

-

Procedure:

-

Birds are divided into control and treatment groups (at least 10 birds per group).[17]

-

The test substance is mixed into the diet at various concentrations.

-

Birds are fed the treated diet for 5 consecutive days, followed by a 3-day observation period on a normal diet.[17]

-

Observations include mortality, signs of toxicity, body weight, and food consumption.[17]

-

-

Endpoint: The median lethal concentration (LC50) is calculated, which is the concentration of the test substance in the diet that is lethal to 50% of the test birds.[19]

Fish Acute Toxicity Test (OECD 203)

-

Principle: This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[20][21][22]

-

Test Animals: A recommended fish species, such as Rainbow trout or Zebra-fish, is used.[20][22]

-

Procedure:

-

Endpoint: The 96-hour LC50 value and its 95% confidence limits are calculated.[24]

Honeybee Acute Contact Toxicity Test (OECD 214)

-

Principle: This laboratory test assesses the acute contact toxicity of a chemical to adult worker honeybees.[5][11][25]

-

Test Animals: Adult worker honeybees (Apis mellifera) are used.[26]

-

Procedure:

-

Bees are anesthetized and the test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax of each bee.[4]

-

A range of doses is tested, with multiple replicates per dose.[26]

-

Mortality and any sublethal effects are observed at 4, 24, 48, and if necessary, up to 96 hours after application.[11][26]

-

-

Endpoint: The median lethal dose (LD50) is determined, which is the dose of the test substance that is lethal to 50% of the test bees.[5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Propargite is the inhibition of mitochondrial ATP synthase , a key enzyme in cellular respiration.[1][2][3] This enzyme, also known as Complex V of the electron transport chain, is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.[27]

Inhibition of ATP Synthase

Propargite binds to the ATP synthase enzyme, disrupting its function.[3] This inhibition prevents the conversion of adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) into ATP.[27] The disruption of this process has significant downstream consequences for the cell.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]

- 3. jcp.modares.ac.ir [jcp.modares.ac.ir]

- 4. content.fera.co.uk [content.fera.co.uk]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Toxicological evaluations [inchem.org]

- 7. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]

- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 21. eurofins.com.au [eurofins.com.au]

- 22. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. scribd.com [scribd.com]

- 24. biotecnologiebt.it [biotecnologiebt.it]

- 25. oecd.org [oecd.org]

- 26. biotecnologiebt.it [biotecnologiebt.it]

- 27. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Propargite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargite (B33192), chemically known as 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite (B76179), is a widely used acaricide and miticide for the control of mites on a variety of agricultural crops.[1] Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of propargite, detailed experimental protocols for its study, and quantitative data on its persistence in various environmental compartments.

Abiotic Degradation

Propargite is susceptible to degradation in the environment through abiotic processes, primarily hydrolysis and photolysis.

Hydrolysis

The hydrolysis of propargite is highly dependent on the pH of the surrounding medium. The primary degradation pathway involves the cleavage of the sulfite ester bond, leading to the formation of 2-(4-tert-butylphenoxy)cyclohexanol (TBPC) and propargyl alcohol.[2][3]

Table 1: Hydrolysis Half-life of Propargite at Various pH Levels

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 50 | Stable (preliminary test invalid due to variability) | [4] |

| 5 | 25 | 120 - 720 | [5] |

| 7 | 25 | 48 - 78 | [5] |

| 9 | 25 | 2 - 3 | [5] |

| 7 | 40 | Not specified | [4] |

| 9 | 40 | Not specified | [4] |

Photolysis

Propargite can undergo photodegradation in both water and soil environments when exposed to sunlight.

-

Aqueous Photolysis: In aqueous solutions, propargite is susceptible to photolytic degradation. The dissipation half-time (DT50) for aqueous photolysis in a pH 5 solution has been reported to be 6 days.[6]

-

Soil Photolysis: On soil surfaces, the photolytic half-life of propargite has been calculated to be approximately 31 to 38 days under continuous simulated sunlight. The major photoproduct identified in these studies is TBPC.[5]

Biotic Degradation

The biodegradation of propargite is a key process in its environmental dissipation, occurring in soil and aquatic systems through the action of microorganisms.

Aerobic and Anaerobic Degradation

Propargite degrades under both aerobic and anaerobic conditions, although the rates and pathways can differ.

-

Aerobic Soil Metabolism: In aerobic soil environments, propargite is moderately persistent.

-

Anaerobic Soil Metabolism: Under anaerobic conditions, the degradation of propargite also occurs, with TBPC being a major product. One study reported a 50% degradation time of 65 days in anaerobic sandy loam soil.[5]

-

Water-Sediment Systems: In water-sediment systems, the dissipation half-time (DT50) of propargite has been observed to be in the range of 18.3 to 22.5 days.[6] Another study calculated the half-life in a hydrosoil system to be 38 days.[5]

Microbial Degradation Pathways

Microorganisms, particularly bacteria, play a significant role in the breakdown of propargite. Studies have shown that strains of Pseudomonas putida, isolated from tea rhizosphere, are capable of degrading propargite in vitro.[7] The degradation process likely involves enzymatic reactions, primarily mediated by hydrolases and oxidoreductases.[8][9][10] These enzymes can cleave the ester and ether linkages within the propargite molecule.[9][10]

The proposed initial steps in the microbial degradation of propargite involve the hydrolysis of the sulfite ester, similar to abiotic hydrolysis, yielding TBPC and propargyl alcohol. Further degradation of these intermediates can then occur.

Table 2: Summary of Propargite Degradation Half-lives (DT50) in Various Environmental Compartments

| Degradation Process | Environmental Compartment | Conditions | Half-life (days) | Reference |

| Hydrolysis | Water | pH 5 | 120 - 720 | [5] |

| Hydrolysis | Water | pH 7 | 48 - 78 | [5] |

| Hydrolysis | Water | pH 9 | 2 - 3 | [5] |

| Aqueous Photolysis | Water | pH 5 | 6 | [6] |

| Soil Photolysis | Sandy Loam Soil | Simulated Sunlight | 31 - 38 | [5] |

| Biodegradation | Water-Sediment System | Aerobic | 18.3 - 22.5 | [6] |

| Biodegradation | Hydrosoil System | Not specified | 38 | [5] |

| Biodegradation | Anaerobic Sandy Loam Soil | Anaerobic | 65 | [5] |

Degradation Products

The primary and consistently identified degradation product of propargite in both abiotic and biotic pathways is 2-(4-tert-butylphenoxy)cyclohexanol (TBPC) .[5][6] Other potential degradation products include propargyl alcohol , 4-tert-butylphenol , and a glycol ether .[6] The environmental fate of these degradation products is also a critical consideration, as TBPC has been classified as very mobile in soil.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of propargite's environmental fate. The following sections outline key experimental protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (Following OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of propargite as a function of pH.[11][12]

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of propargite (either non-labeled or radiolabeled) to the buffer solutions. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for more detailed studies).

-

Sampling: At appropriate time intervals, collect samples from each buffer solution.

-

Analysis: Analyze the samples for the concentration of propargite and its hydrolysis products using a validated analytical method, such as HPLC or GC-MS.

-

Data Analysis: Determine the hydrolysis rate constant and half-life at each pH.

Aqueous Photolysis Study (Following OECD Guideline 316)

This study evaluates the degradation of propargite in water due to direct photolysis.[13][14]

-

Test Solution Preparation: Prepare a sterile, buffered aqueous solution of propargite.

-

Light Source: Use a light source that simulates natural sunlight, such as a filtered xenon arc lamp, with a spectral distribution of 290 to 800 nm.[13]

-

Irradiation: Irradiate the test solutions in quartz glass vessels at a constant temperature (e.g., 25°C).[13]

-

Dark Controls: Simultaneously incubate identical samples in the dark to differentiate between photolytic and other degradation processes.

-

Sampling: Collect samples from both irradiated and dark control vessels at various time points.

-

Analysis: Quantify the concentration of propargite and its photoproducts in the samples.

-

Data Analysis: Calculate the photolysis rate constant, half-life, and quantum yield.

Aerobic and Anaerobic Soil Metabolism Study (Following OECD Guideline 307)

This study assesses the rate and pathway of propargite degradation in soil under both aerobic and anaerobic conditions.[15][16][17]

-

Soil Selection and Preparation: Select and characterize relevant soil types. Adjust the soil moisture content to an optimal level for microbial activity.

-

Test Substance Application: Apply radiolabeled propargite to the soil samples at a concentration corresponding to the maximum recommended application rate.

-

Incubation:

-

Aerobic: Incubate the soil samples in the dark in a flow-through system that allows for the continuous supply of air and trapping of volatile compounds like CO2.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging with an inert gas like nitrogen.

-

-

Sampling: At selected intervals, collect soil samples from the incubation vessels.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for propargite and its transformation products using techniques like HPLC and LSC. Analyze the volatile traps for mineralized products.

-

Data Analysis: Determine the degradation half-life (DT50) and the formation and decline of major metabolites. Construct a degradation pathway.

Water-Sediment Study (Following OECD Guideline 308)

This study evaluates the transformation of propargite in aquatic sediment systems.[18][19][20]

-

System Setup: Create aquatic sediment systems in glass vessels with a layer of sediment and an overlying water phase.

-

Test Substance Application: Apply radiolabeled propargite to the water phase.

-

Incubation: Incubate the systems in the dark at a constant temperature, with the water phase either kept aerobic or made anaerobic.

-

Sampling: At various time points, separate and sample the water and sediment phases.

-

Extraction and Analysis: Analyze the water samples directly. Extract the sediment samples and analyze the extracts for propargite and its degradation products.

-

Data Analysis: Determine the dissipation half-life in the total system and the distribution and transformation of the test substance between the water and sediment phases.

Analytical Methods for Residue Analysis

Accurate quantification of propargite and its degradation products is critical.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of propargite and TBPC in soil.[21]

-

Extraction: Soil samples are typically extracted with a solvent like acetone.[22]

-

Cleanup: The extract may require a cleanup step to remove interfering substances.

-

Analysis: The final extract is analyzed by GC-MS, often using a flame photometric detector in sulfur mode for propargite and a flame ionization detector for TBPC.[22]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for the analysis of propargite in water and various agricultural commodities.[11][20]

-

Analysis of Propargyl Alcohol: Specific methods are required for the analysis of the volatile degradation product, propargyl alcohol. This can involve derivatization followed by GC analysis with an electron capture detector or direct analysis by GC-FID.[21][22]

Visualizations

Propargite Degradation Pathway

Caption: General degradation pathways of Propargite.

Experimental Workflow for Soil Metabolism Study

Caption: Workflow for a soil metabolism study.

Analytical Workflow for Propargite in Soil

Caption: Analytical workflow for Propargite in soil.

Conclusion

The environmental fate of propargite is governed by a combination of abiotic and biotic processes. Hydrolysis is a significant degradation pathway, particularly under neutral to alkaline conditions. Photolysis also contributes to its breakdown in the presence of sunlight. Microbial degradation, facilitated by bacteria such as Pseudomonas putida, plays a crucial role in the ultimate mineralization of propargite in soil and water-sediment systems. The primary degradation product, TBPC, is more mobile than the parent compound and its fate requires further consideration in environmental risk assessments. The experimental protocols and analytical methods outlined in this guide provide a framework for the robust evaluation of propargite's environmental persistence and transformation.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fao.org [fao.org]

- 6. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biodegradation of propargite by Pseudomonas putida, isolated from tea rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Contaminant Biodegradation by Oxidoreductase Enzymes in Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 14. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 16. shop.fera.co.uk [shop.fera.co.uk]

- 17. oecd.org [oecd.org]

- 18. Biotransformation of Chemicals at the Water–Sediment Interface—Toward a Robust Simulation Study Setup - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. osha.gov [osha.gov]

- 22. Propargyl alcohol - AIR analysis - Analytice [analytice.com]

Propargite's Assault on the Cellular Powerhouse: An In-depth Technical Guide to its Mode of Action on the Mitochondrial Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

Propargite (B33192), a sulfite (B76179) ester acaricide, has long been a tool in the agricultural sector for the management of phytophagous mites. Its efficacy stems from a targeted disruption of the mite's energy metabolism. The primary molecular target of propargite is the mitochondrial F₁F₀-ATP synthase, also known as Complex V of the electron transport chain. By inhibiting this crucial enzyme, propargite effectively halts the production of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. This comprehensive guide delves into the intricate details of propargite's mode of action, presenting quantitative data on its effects, detailing the experimental protocols used to elucidate its mechanism, and providing visual representations of the involved biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The cornerstone of propargite's acaricidal activity is its potent and specific inhibition of mitochondrial ATP synthase.[1][2][3] This enzyme, located in the inner mitochondrial membrane, plays a pivotal role in oxidative phosphorylation. It harnesses the proton motive force, an electrochemical gradient generated by the electron transport chain, to drive the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).

Propargite's interference with ATP synthase disrupts this vital process, leading to a cascade of cellular dysfunctions. The cessation of ATP synthesis cripples numerous energy-dependent cellular activities, including muscle contraction, nerve impulse propagation, and maintenance of ionic gradients. Ultimately, this energy crisis results in the paralysis and death of the mite.[1] While the precise binding site of propargite on the ATP synthase complex is not yet fully elucidated, its inhibitory effect is well-documented.[1]

Quantitative Data on Propargite's Efficacy

The biological impact of propargite has been quantified in various studies. The following tables summarize key data regarding its toxicity and inhibitory concentrations.

| Parameter | Organism/Cell Line | Value | Reference |

| LC₅₀ (Lethal Concentration, 50%) | Tetranychus urticae (Two-spotted spider mite) - Susceptible Strain | 1.23 mg/L | [1] |

| LC₅₀ (Lethal Concentration, 50%) | Tetranychus urticae (Two-spotted spider mite) - Resistant Strain | 25.84 mg/L | [1] |

| IC₅₀ (Inhibitory Concentration, 50%) | MIN6 (murine pancreatic beta-cell line) - for cell death | 1 µM | [4] |

Table 1: Toxicity and Inhibitory Concentrations of Propargite.

Signaling Pathways and Logical Relationships

The interaction of propargite with the mitochondrial electron transport chain can be visualized as a direct inhibition of the final step of oxidative phosphorylation.

Caption: Propargite's inhibitory action on the mitochondrial electron transport chain.

Experimental Protocols

The elucidation of propargite's mode of action relies on a suite of established biochemical and toxicological assays. Below are detailed methodologies for key experiments.

Mitochondrial ATP Synthase Activity Assay (Spectrophotometric)

This assay measures the hydrolytic (ATPase) activity of ATP synthase, which is often used as a proxy for its synthetic activity.

a. Isolation of Mitochondria:

-

Homogenize fresh tissue (e.g., mite homogenate, rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

b. ATPase Activity Measurement:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 8.0), an ATP regenerating system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase), lactate (B86563) dehydrogenase, and NADH.

-

Add a known amount of mitochondrial protein to a cuvette containing the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, coupled to the hydrolysis of ATP.

-

To determine the specific inhibition by propargite, pre-incubate the mitochondria with varying concentrations of propargite before adding ATP.

-

A known ATP synthase inhibitor, such as oligomycin, should be used as a positive control.

Oxygen Consumption Rate (OCR) Measurement

This assay directly measures the effect of propargite on mitochondrial respiration.

a. Cell Preparation:

-

Seed cells (e.g., insect cell lines or primary cells) in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).

-

Allow cells to attach and grow to a desired confluency.

b. Assay Procedure:

-

Replace the growth medium with assay medium (low-buffered, serum-free medium) and incubate in a non-CO₂ incubator for 1 hour.

-

Load the sensor cartridge with solutions of propargite and other mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

Place the microplate in an extracellular flux analyzer.

-

The instrument will sequentially inject the compounds and measure the oxygen consumption rate in real-time.

-

The data will reveal the effect of propargite on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Experimental and Logical Workflows

The process of characterizing the mitochondrial toxicity of a compound like propargite follows a logical progression from initial screening to detailed mechanistic studies.

Caption: A typical experimental workflow for investigating mitochondrial toxicants.

Conclusion

Propargite's mode of action is a clear example of targeted disruption of a fundamental metabolic pathway. Its inhibition of mitochondrial ATP synthase leads to a rapid depletion of cellular energy, ultimately causing the death of the target mite. The experimental protocols and data presented in this guide provide a framework for understanding and investigating the effects of such compounds on the mitochondrial electron transport chain. This knowledge is not only crucial for the responsible use of existing pesticides but also for the development of novel, more selective, and safer alternatives in the future.

References

Spectral Analysis of Propargite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Propargite, a widely used acaricide. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, this document serves as a crucial resource for identification, quantification, and structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of Propargite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated) and ¹³C NMR Spectral Data

Table 1: NMR Spectral Data for Propargite

| ¹H NMR (Estimated) | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| 7.10 - 7.30 (m, 2H) | Ar-H |

| 6.80 - 6.95 (m, 2H) | Ar-H |

| 4.50 - 4.70 (m, 3H) | O-CH (cyclohexyl) & O-CH₂ (propargyl) |

| 4.10 - 4.30 (m, 1H) | O-CH (cyclohexyl) |

| 2.50 (t, 1H) | ≡C-H |

| 1.20 - 2.20 (m, 8H) | Cyclohexyl-CH₂ |

| 1.30 (s, 9H) | -C(CH₃)₃ |

Note: ¹H NMR data is estimated based on the reported values for 2-(3-chlorophenoxy)cyclohexyl prop-2-yn-1-yl sulfite (B76179) (a structural analogue of Propargite). Actual experimental values may vary.[1]

Infrared (IR) Spectroscopy

The IR spectrum of Propargite exhibits characteristic absorption bands corresponding to its principal functional groups.

Table 2: Key IR Absorption Bands for Propargite

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| ~2120 | Weak | C≡C stretch (alkyne) |

| 1610, 1510 | Medium | C=C stretch (aromatic ring) |

| 1240 | Strong | S=O stretch (sulfite) |

| 1160 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of Propargite results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions that provide structural information.

Table 3: Key Mass Spectrometry Data for Propargite

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 350 | Base Peak | [M]⁺ (Molecular Ion) |

| 335 | High | [M - CH₃]⁺ |

| 173 | High | [C₁₀H₁₃O₂]⁺ |

| 135 | High | [C₁₀H₁₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of Propargite, based on standard methodologies for pesticide analysis.

NMR Spectroscopy

-

Sample Preparation: A solution of Propargite (10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL). The solution is filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Data is acquired over a spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used. Data is acquired over a spectral width of 0-220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation: As Propargite is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is suitable. A small drop of the neat sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a thin film of the sample can be prepared between two KBr plates.

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of Propargite is prepared in a volatile organic solvent (e.g., ethyl acetate (B1210297) or hexane) suitable for gas chromatography.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-450.

-

Visualizations

Workflow for Spectral Analysis of Propargite

Proposed Fragmentation Pathway of Propargite in Mass Spectrometry

References

Propargite Solubility: A Technical Guide for Researchers

An in-depth examination of the solubility of the acaricide propargite (B33192) in aqueous and organic media, providing key data, experimental methodologies, and procedural workflows for scientific professionals.

Propargite (2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite) is a widely used acaricide effective against a variety of mites on agricultural crops.[1] A comprehensive understanding of its solubility characteristics is paramount for researchers, scientists, and drug development professionals in designing effective formulations, conducting toxicological studies, and assessing its environmental fate. This technical guide provides a detailed overview of propargite's solubility in water and a range of organic solvents, outlines standard experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Data: Solubility of Propargite

The solubility of propargite exhibits significant variation between aqueous and organic environments, a critical factor in its application and behavior.

Solubility in Water

Propargite is characterized by its low solubility in water.[2] The reported values for its aqueous solubility vary, which may be attributable to differences in experimental conditions such as temperature and pH. For instance, at 25°C, reported solubility values include 0.215 mg/L and approximately 0.5 ppm (mg/L).[3][4] Other sources indicate a solubility of 10.5 mg/L, while another reports a value as high as 632 mg/L, though the conditions for the latter are not specified.[3][5] The pH of the aqueous medium also influences propargite's stability and, consequently, its measured solubility, with hydrolysis rates increasing with pH.[6]

Table 1: Quantitative Solubility of Propargite in Water

| Temperature (°C) | pH | Solubility |

| 25 | Not Specified | ~0.5 mg/L[4] |

| 25 | Not Specified | 0.215 mg/L[3] |

| 20 | 7 | 0.215 mg/L[7] |

| Not Specified | Not Specified | 10.5 mg/L[3][8] |

| 25 | Not Specified | 632 mg/L[5] |

Solubility in Organic Solvents